molecular formula C21H19FN4O2S B2444497 N-[(3-fluorophenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251694-66-2

N-[(3-fluorophenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B2444497
CAS No.: 1251694-66-2
M. Wt: 410.47
InChI Key: XCKRZOSUWUBCTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-fluorophenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a useful research compound. Its molecular formula is C21H19FN4O2S and its molecular weight is 410.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O2S/c1-15-6-3-9-19(12-15)26(14-17-7-4-8-18(22)13-17)29(27,28)20-10-5-11-25-16(2)23-24-21(20)25/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKRZOSUWUBCTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=CN4C3=NN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(3-fluorophenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its antimalarial, antimicrobial, and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound belongs to the class of [1,2,4]triazolo[4,3-a]pyridine sulfonamides. Its molecular formula is C21H19FN4O2S, with a molecular weight of 404.46 g/mol. The presence of the sulfonamide group is crucial for its biological activity.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of triazolo[4,3-a]pyridine derivatives. A virtual library containing these compounds was screened against falcipain-2, a cysteine protease essential for Plasmodium falciparum survival. Notably:

  • Key Findings : Two compounds demonstrated promising in vitro activity with IC50 values of 2.24 µM and 4.98 µM against P. falciparum.
  • Mechanism of Action : Inhibition of falcipain-2 leads to the degradation of human hemoglobin by the malaria parasite, effectively killing it during the trophozoite stage of its life cycle .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Study Overview : In vitro tests assessed the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various pathogens.
  • Results : The compound exhibited significant activity against Staphylococcus aureus and Staphylococcus epidermidis, with MIC values ranging from 0.22 to 0.25 µg/mL for some derivatives .

Anticancer Potential

The anticancer activity of this compound has been explored in various studies:

  • Mechanism : The compound may modulate protein kinase activities involved in cell proliferation and survival.
  • Clinical Relevance : Similar compounds have shown efficacy in preclinical models targeting specific cancer pathways including those related to thymidylate synthase and HDAC inhibition .

Comparative Biological Activity Table

Activity TypeCompound NameIC50/MIC ValuesTarget/Pathogen
AntimalarialN-[(3-fluorophenyl)methyl]-3-methyl-N-(3-methylphenyl)-...2.24 µMPlasmodium falciparum
4.98 µM
AntimicrobialN-[(3-fluorophenyl)methyl]-3-methyl-N-(3-methylphenyl)-...0.22 - 0.25 µg/mLStaphylococcus aureus
Staphylococcus epidermidis
AnticancerN-[(3-fluorophenyl)methyl]-3-methyl-N-(3-methylphenyl)-...VariesVarious cancer cell lines

Case Studies

  • Antimalarial Screening : A study conducted by researchers at the University of Antwerp focused on synthesizing and evaluating a series of triazolo[4,3-a]pyridine sulfonamides for antimalarial activity. The findings support the potential of these compounds as candidates for drug development against malaria .
  • Antimicrobial Evaluation : A comprehensive study published in ACS Omega assessed multiple derivatives for their antimicrobial efficacy, revealing that certain modifications significantly enhance their activity against resistant strains of bacteria .

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the potential of compounds within the [1,2,4]triazolo[4,3-a]pyridine class as antimalarial agents. In a study conducted by researchers at the University of Antwerp, a virtual library of 1561 compounds was screened for activity against Plasmodium falciparum, the causative agent of malaria. Among the synthesized compounds, several derivatives exhibited promising antimalarial activity with inhibitory concentrations (IC50) as low as 2.24 µM for specific derivatives containing sulfonamide groups .

Key Findings:

  • Compound Efficacy : Compounds such as 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide showed significant antimalarial properties.
  • Mechanism : The mechanism of action is hypothesized to involve inhibition of falcipain-2, an essential enzyme for the parasite's lifecycle.

Antifungal Activity

The compound has also been investigated for its antifungal properties. A study synthesized a series of novel pyridine-3-sulfonamide derivatives that included triazole substituents. These compounds were tested against various fungal strains, including Candida albicans, and demonstrated enhanced efficacy compared to traditional antifungal agents like fluconazole. Some derivatives displayed minimum inhibitory concentration (MIC) values ≤ 25 µg/mL against resistant strains .

Highlights:

  • Broader Spectrum : The synthesized compounds exhibited activity against multiple fungal species beyond Candida, including Geotrichum and Rhodotorula.
  • Comparative Analysis : Many new derivatives outperformed existing treatments in terms of potency and efficacy.

Drug Discovery and Development

N-[(3-fluorophenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide serves as a scaffold for developing new therapeutic agents. The structural diversity provided by the triazolo-pyridine framework allows for modifications that can enhance biological activity and selectivity.

Applications in Research:

  • Lead Compound : The compound has been identified as a lead structure for further optimization in drug discovery programs targeting malaria and fungal infections.
  • Synthetic Pathways : Recent advancements in synthetic methodologies have facilitated the creation of various analogs with improved pharmacological profiles.

Summary Table of Biological Activities

Activity TypeCompound NameIC50/MIC ValueReference
Antimalarial3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-...2.24 µM
AntifungalNovel pyridine-3-sulfonamide derivatives≤ 25 µg/mL
Lead CompoundN-[(3-fluorophenyl)methyl]-...N/AGeneral Insights

Q & A

Q. Q1: What are the optimal synthetic routes for preparing N-[(3-fluorophenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide?

Methodological Answer: The compound can be synthesized via nucleophilic substitution reactions of sulfonamide intermediates with halogenated benzyl derivatives. For example, General Procedure D (as described in ) involves reacting a triazolopyridine sulfonamide precursor (e.g., 6a or 6b) with substituted benzyl chlorides (e.g., 3-chlorobenzyl chloride) in the presence of a base like K₂CO₃. Yields typically range from 60–62%, with purification via recrystallization or column chromatography. Key parameters include stoichiometric excess of the benzyl chloride (1.1 eq.) and reaction times of 12–24 hours under reflux conditions .

Q. Q2: How can researchers confirm the structural identity of this compound during synthesis?

Methodological Answer: Structural confirmation requires multi-modal characterization:

  • 1H/13C-NMR : Look for diagnostic signals, such as the methylene (CH₂) group at δ ~5.20–5.25 ppm (1H-NMR) and fluorine-coupled aromatic carbons (e.g., 103.5 ppm, JC-F = 25.7 Hz in ).
  • LC/MS : Confirm molecular weight via [M+H]+ peaks (e.g., m/z 435.6 in ).
  • Elemental Analysis : Validate purity by comparing experimental vs. calculated C, H, N, and S percentages (e.g., ±0.2% deviation in ) .

Advanced Research Questions

Q. Q3: What strategies can resolve contradictions between in vitro and in vivo efficacy data for this compound?

Methodological Answer: Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability or poor bioavailability). To address this:

  • Conduct plasma stability assays to assess metabolic degradation (e.g., liver microsome studies).
  • Use prodrug modifications to enhance solubility, as seen in fluorinated analogs ().
  • Perform in vivo pharmacokinetic profiling (e.g., AUC, half-life) and correlate with tissue distribution data .

Q. Q4: How can structure-activity relationship (SAR) studies be designed to optimize the antimalarial activity of this triazolopyridine sulfonamide?

Methodological Answer:

  • Systematic substituent variation : Test analogs with fluorophenyl, chlorophenyl, or methoxybenzyl groups ( shows 62% yield for 8a vs. 60% for 8b).
  • In silico docking : Use molecular dynamics simulations to predict binding affinity to Plasmodium falciparum targets (e.g., dihydroorotate dehydrogenase).
  • In vitro potency assays : Compare IC₅₀ values against P. falciparum strains (e.g., 3D7 or Dd2) to identify critical substituents .

Q. Q5: What analytical methods are recommended to assess batch-to-batch variability in synthesized compounds?

Methodological Answer:

  • HPLC-PDA : Use C18 columns (e.g., Purospher® STAR) with gradient elution (water/acetonitrile + 0.1% TFA) to quantify impurities (<0.5% threshold).
  • DSC/TGA : Monitor thermal behavior (e.g., melting points: 160–162°C for 8a in ) to detect polymorphic variations.
  • NMR spectroscopy : Compare integration ratios of aromatic vs. aliphatic protons to confirm consistency .

Experimental Design & Data Analysis

Q. Q6: How should researchers design experiments to evaluate the compound’s stability under physiological conditions?

Methodological Answer:

  • pH stability studies : Incubate the compound in buffers (pH 1.2, 4.5, 6.8, 7.4) at 37°C for 24–72 hours, followed by LC/MS analysis to detect degradation products.
  • Photostability : Expose to UV light (ICH Q1B guidelines) and monitor changes via UV-Vis spectroscopy.
  • Forced degradation : Use oxidative (H₂O₂), thermal (40–60°C), and hydrolytic conditions to identify vulnerable functional groups .

Q. Q7: What statistical approaches are suitable for analyzing dose-response data in cytotoxicity assays?

Methodological Answer:

  • Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀ values.
  • ANOVA with post-hoc tests : Compare treatment groups (e.g., fluorophenyl vs. methylphenyl analogs) for significant differences (p < 0.05).
  • Principal Component Analysis (PCA) : Identify clusters in high-throughput screening data to prioritize lead compounds .

Mechanistic & Toxicology Studies

Q. Q8: How can researchers investigate the compound’s mechanism of action against parasitic targets?

Methodological Answer:

  • Enzyme inhibition assays : Measure Ki values against recombinant parasitic enzymes (e.g., PfDHODH) using spectrophotometric methods (e.g., NADH oxidation at 340 nm).
  • Cellular uptake studies : Use radiolabeled (³H/¹⁴C) compounds to quantify intracellular accumulation in infected erythrocytes.
  • CRISPR/Cas9 mutagenesis : Knock out putative target genes in parasites to confirm resistance mechanisms .

Q. Q9: What in vitro models are appropriate for preliminary toxicology screening?

Methodological Answer:

  • HepG2 cells : Assess hepatotoxicity via MTT assays after 48-hour exposure.
  • hERG inhibition assays : Use patch-clamp electrophysiology to evaluate cardiac risk.
  • Caco-2 permeability : Predict intestinal absorption and potential for systemic toxicity .

Computational & Structural Chemistry

Q. Q10: How can molecular docking be utilized to predict binding modes of this sulfonamide with biological targets?

Methodological Answer:

  • Protein preparation : Retrieve target structures from PDB (e.g., 4RX1 for PfDHODH) and optimize with hydrogen bond networks.
  • Ligand parametrization : Assign partial charges using Gaussian09 at the B3LYP/6-31G* level.
  • Docking software : Use AutoDock Vina or Schrödinger Glide to simulate binding poses, prioritizing low RMSD clusters (<2.0 Å) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.